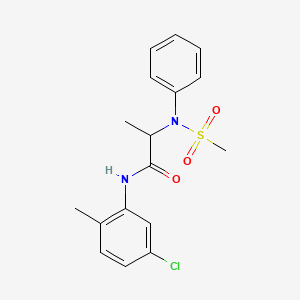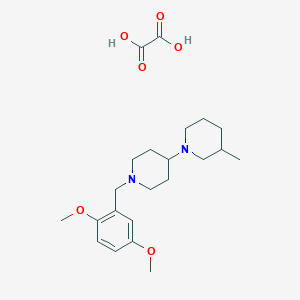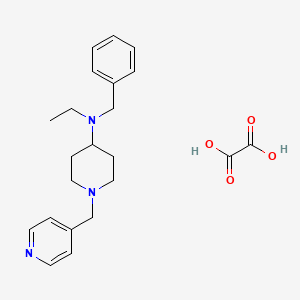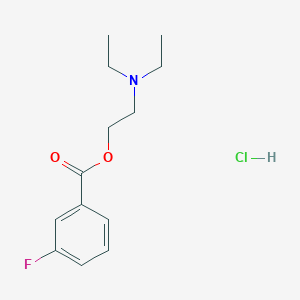![molecular formula C19H25N3O2 B3974402 N-[2-(allyloxy)benzyl]-N,1-diethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3974402.png)
N-[2-(allyloxy)benzyl]-N,1-diethyl-5-methyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
N-[2-(allyloxy)benzyl]-N,1-diethyl-5-methyl-1H-pyrazole-4-carboxamide, also known as ABPP, is a potent inhibitor of serine hydrolases. The compound has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
N-[2-(allyloxy)benzyl]-N,1-diethyl-5-methyl-1H-pyrazole-4-carboxamide works by irreversibly binding to the active site of serine hydrolases. This covalent modification of the enzyme allows for its detection and identification in complex biological samples. This compound has been shown to be highly selective for serine hydrolases, making it a valuable tool for studying the activity of this enzyme family.
Biochemical and Physiological Effects:
This compound has been used to study the activity of serine hydrolases in various biological systems, including cells, tissues, and whole organisms. The compound has been shown to have minimal effects on the overall physiology of the system being studied, making it a valuable tool for studying the activity of serine hydrolases in a wide range of biological contexts.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[2-(allyloxy)benzyl]-N,1-diethyl-5-methyl-1H-pyrazole-4-carboxamide is its high selectivity for serine hydrolases, which allows for the specific detection and identification of these enzymes in complex biological samples. Additionally, this compound is relatively easy to use and can be applied to a wide range of biological systems. However, there are also some limitations to the use of this compound. For example, the irreversible binding of this compound to serine hydrolases can limit the dynamic range of the assay, and the synthesis of this compound can be challenging and time-consuming.
Zukünftige Richtungen
There are many potential future directions for the use of N-[2-(allyloxy)benzyl]-N,1-diethyl-5-methyl-1H-pyrazole-4-carboxamide in scientific research. One area of interest is the study of the activity of serine hydrolases in disease states, such as cancer, inflammation, and neurodegeneration. This compound could be used to identify specific serine hydrolases that are dysregulated in these conditions, which could lead to the development of new therapeutic targets. Additionally, this compound could be used to study the activity of serine hydrolases in different cell types and tissues, which could provide insight into the physiological roles of these enzymes in various biological processes. Finally, new synthetic methods for this compound could be developed to improve its yield and ease of use, making it a more widely applicable tool for studying serine hydrolase activity.
Wissenschaftliche Forschungsanwendungen
N-[2-(allyloxy)benzyl]-N,1-diethyl-5-methyl-1H-pyrazole-4-carboxamide has been widely used in scientific research as a tool to study the activity of serine hydrolases. Serine hydrolases are a large family of enzymes that play important roles in various physiological processes, including lipid metabolism, inflammation, and neurotransmitter signaling. This compound can irreversibly bind to the active site of serine hydrolases, allowing for their detection and identification in complex biological samples.
Eigenschaften
IUPAC Name |
N,1-diethyl-5-methyl-N-[(2-prop-2-enoxyphenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-5-12-24-18-11-9-8-10-16(18)14-21(6-2)19(23)17-13-20-22(7-3)15(17)4/h5,8-11,13H,1,6-7,12,14H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPLECSPMZOHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N(CC)CC2=CC=CC=C2OCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3974332.png)


![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3974350.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3974358.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-biphenylyl)-2,5-pyrrolidinedione](/img/structure/B3974368.png)
![methyl 4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3974371.png)
![2-[2-(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3974375.png)
![ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3974383.png)

![1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3974389.png)